[(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
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Overview
Description
Etirinotecan pegol, also known by its trade name Onzeald, is a drug developed by Nektar Therapeutics for the treatment of certain types of breast cancer with brain metastases . It is a long-acting topoisomerase I inhibitor, which means it interferes with the action of topoisomerase enzymes that control the changes in DNA structure . This compound is a polymer conjugate of irinotecan, a topoisomerase I inhibitor that has been in use since the late 1990s .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etirinotecan pegol is synthesized by linking four units of irinotecan to a central pentaerythritol ether via carboxymethyl glycine and polyethylene glycol (PEG) chains . The reaction conditions involve the use of carboxymethyl glycine and PEG chains to achieve the desired conjugation . The resulting compound has a much longer biological half-life (38 days) compared to irinotecan .
Industrial Production Methods: The industrial production of etirinotecan pegol involves large-scale synthesis using the same principles as the laboratory synthesis. The process includes the conjugation of irinotecan units to the central pentaerythritol ether using carboxymethyl glycine and PEG chains . The final product is formulated as a dihydrochloride and with 1.2 units of trifluoroacetate .
Chemical Reactions Analysis
Types of Reactions: Etirinotecan pegol undergoes hydrolysis reactions where the linker slowly hydrolyzes to release irinotecan . This hydrolysis is crucial for the sustained release of the active drug within the tumor .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions within the tumor environment . The presence of water and the specific pH of the tumor microenvironment facilitate the hydrolysis of the linker .
Major Products Formed: The major product formed from the hydrolysis of etirinotecan pegol is irinotecan, which then exerts its pharmacological effects by inhibiting topoisomerase I .
Scientific Research Applications
Etirinotecan pegol has been extensively studied for its anti-tumor activity in various cancer models, including lung, colorectal, breast, ovarian, and gastric cancers . It has shown sustained tumor growth delay and regression in these models . The compound is particularly noted for its ability to provide prolonged exposure to the active metabolite SN38, resulting in strong and prolonged suppression of tumor growth .
In clinical settings, etirinotecan pegol has been investigated for its efficacy in patients with metastatic breast cancer and brain metastases . Although some studies did not show a statistically significant improvement in overall survival, the compound demonstrated a significant improvement in survival for specific patient subgroups .
Mechanism of Action
Etirinotecan pegol works by penetrating the leaky tumor vasculature and accumulating in the tumor . The linker slowly hydrolyzes, releasing irinotecan, which then inhibits topoisomerase I . This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and ultimately cell death . The sustained release of irinotecan ensures prolonged exposure of the tumor to the active drug, enhancing its anti-tumor effects .
Comparison with Similar Compounds
Etirinotecan pegol is unique due to its long-acting nature and sustained release of irinotecan . Similar compounds include other topoisomerase I inhibitors such as conventional irinotecan, topotecan, and liposomal formulations like PEGylated liposomal doxorubicin (Doxil) and liposomal daunorubicin (DaunoXome) . etirinotecan pegol stands out because of its significantly longer biological half-life and the ability to provide prolonged tumor exposure to the active metabolite SN38 .
Properties
CAS No. |
848779-32-8 |
---|---|
Molecular Formula |
C161H192N20O40 |
Molecular Weight |
3047.4 g/mol |
IUPAC Name |
[(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C161H192N20O40/c1-9-105-109-69-101(214-153(198)174-53-37-97(38-54-174)170-45-21-17-22-46-170)29-33-125(109)166-141-113(105)81-178-129(141)73-121-117(145(178)190)85-210-149(194)158(121,13-5)218-137(186)77-162-133(182)89-202-61-65-206-93-157(94-207-66-62-203-90-134(183)163-78-138(187)219-159(14-6)122-74-130-142-114(82-179(130)146(191)118(122)86-211-150(159)195)106(10-2)110-70-102(30-34-126(110)167-142)215-154(199)175-55-39-98(40-56-175)171-47-23-18-24-48-171,95-208-67-63-204-91-135(184)164-79-139(188)220-160(15-7)123-75-131-143-115(83-180(131)147(192)119(123)87-212-151(160)196)107(11-3)111-71-103(31-35-127(111)168-143)216-155(200)176-57-41-99(42-58-176)172-49-25-19-26-50-172)96-209-68-64-205-92-136(185)165-80-140(189)221-161(16-8)124-76-132-144-116(84-181(132)148(193)120(124)88-213-152(161)197)108(12-4)112-72-104(32-36-128(112)169-144)217-156(201)177-59-43-100(44-60-177)173-51-27-20-28-52-173/h29-36,69-76,97-100H,9-28,37-68,77-96H2,1-8H3,(H,162,182)(H,163,183)(H,164,184)(H,165,185)/t158-,159-,160-,161-/m0/s1 |
InChI Key |
SELCJVNOEBVTAC-HLDPIHRNSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CNC(=O)COCCOCC(COCCOCC(=O)NCC(=O)O[C@]5(C6=C(COC5=O)C(=O)N7CC8=C(C9=C(C=CC(=C9)OC(=O)N3CCC(CC3)N3CCCCC3)N=C8C7=C6)CC)CC)(COCCOCC(=O)NCC(=O)O[C@]3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)COCCOCC(=O)NCC(=O)O[C@]3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)C2=NC2=C1C=C(C=C2)OC(=O)N1CCC(CC1)N1CCCCC1 |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CNC(=O)COCCOCC(COCCOCC(=O)NCC(=O)OC5(C6=C(COC5=O)C(=O)N7CC8=C(C9=C(C=CC(=C9)OC(=O)N3CCC(CC3)N3CCCCC3)N=C8C7=C6)CC)CC)(COCCOCC(=O)NCC(=O)OC3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)COCCOCC(=O)NCC(=O)OC3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)C2=NC2=C1C=C(C=C2)OC(=O)N1CCC(CC1)N1CCCCC1 |
Origin of Product |
United States |
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